Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate
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Overview
Description
Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a valuable building block in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (2S,3S)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl (2-oxooxetan-3-yl)carbamate
- (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Uniqueness
Benzyl((2S,3S)-2-methylpyrrolidin-3-yl)carbamate stands out due to its unique structural features, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1 |
InChI Key |
PQSRFRVGNIGAPY-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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